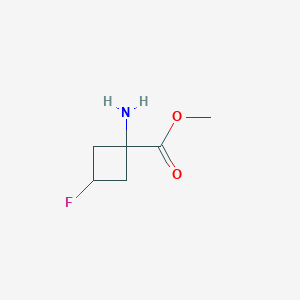

Methyl 1-amino-3-fluorocyclobutane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-amino-3-fluorocyclobutane-1-carboxylate is a chemical compound with the molecular formula C6H10FNO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-amino-3-fluorocyclobutane-1-carboxylate typically involves the fluorination of cyclobutane derivatives followed by amination and esterification One common method includes the reaction of cyclobutanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atomThe final step involves esterification with methanol in the presence of an acid catalyst to form the methyl ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-3-fluorocyclobutane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amines.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like hydroxide ions replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Hydroxylated cyclobutane derivatives.

Scientific Research Applications

Methyl 1-amino-3-fluorocyclobutane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure.

Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-amino-3-fluorocyclobutane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules through hydrogen bonding and van der Waals forces. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s unique structure allows it to participate in specific pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

- Methyl 1-amino-3-chlorocyclobutane-1-carboxylate

- Methyl 1-amino-3-bromocyclobutane-1-carboxylate

- Methyl 1-amino-3-iodocyclobutane-1-carboxylate

Uniqueness

Methyl 1-amino-3-fluorocyclobutane-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Biological Activity

Methyl 1-amino-3-fluorocyclobutane-1-carboxylate, also known as 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), is a compound of significant interest in medicinal chemistry, particularly in the context of oncology and imaging applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a unique structural composition that includes:

- Cyclobutane ring : Provides structural rigidity.

- Amino group : Imparts biological activity similar to amino acids.

- Fluorine atom : Enhances binding affinity to biological targets.

The molecular formula is C7H10FNO2 with a molecular weight of approximately 183.61 g/mol.

The biological activity of this compound is primarily attributed to its role as a radiotracer in positron emission tomography (PET). The fluorine atom enhances the compound's binding affinity to various biological targets, including amino acid transporters, which are upregulated in tumor cells .

Key Mechanisms Include :

- Amino Acid Transport : The compound is transported into cells via L-type amino acid transporters (LAT1) and alanine-serine-cysteine transporters (ASCT2), which are often overexpressed in malignant tissues .

- Tumor Localization : Studies have shown that it accumulates significantly in tumor tissues compared to normal tissues, making it useful for imaging and potentially for therapeutic applications .

Tumor Imaging

This compound has been evaluated extensively for its efficacy in tumor localization through PET imaging:

Case Studies

-

Clinical Evaluation in Gliomas :

- A study involving PET imaging with [^18F]FACBC showed high sensitivity for detecting gliomas, with significant tumor-to-brain ratios indicating effective localization .

- The compound was tested on patients with residual glioblastoma multiforme, showing a maximum uptake of 146 nCi/mL at 35 minutes post-injection, confirming its potential for real-time tumor assessment .

- Biodistribution Studies :

Properties

IUPAC Name |

methyl 1-amino-3-fluorocyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FNO2/c1-10-5(9)6(8)2-4(7)3-6/h4H,2-3,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDZDBXLEJGLIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C1)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.